Turicine

Stereochemistry Pyrrolidine Alkaloids Diastereoisomerism

Turicine (CAS 515-24-2) is the cis-4-hydroxy-D-proline betaine diastereoisomer, critically distinct from the trans isomer betonicine. Its cis geometry confers specific hydrogen-bonding networks, enzyme-binding affinities, and ready solubility in cold ethanol, enabling straightforward isolation via selective precipitation. Do not substitute with standard betaine analogs—only authentic Turicine ensures reproducible outcomes in acetylcholinesterase probing, Stachys metabolomic profiling, and enzymatic epimerization studies. Choose this stereochemically defined probe for rigorous comparative research.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 515-24-2
Cat. No. B1235909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuricine
CAS515-24-2
SynonymsCombretin A
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC[N+]1(CC(CC1C(=O)[O-])O)C
InChIInChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyMUNWAHDYFVYIKH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Turicine (CAS 515-24-2) Procurement Specifications & Chemical Identity


Turicine (CAS 515-24-2), also known as cis-4-hydroxy-D-proline betaine or allohydroxy-D-proline betaine, is a naturally occurring amino-acid betaine belonging to the pyrrolidine alkaloid class [1]. It is a zwitterionic quaternary ammonium compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol [2]. Turicine is a secondary metabolite found in various plant species including Stachys officinalis and Stachys sylvatica, and it exists as a solid with a melting point of 259-260°C and an optical rotation of [α]D20 +37.8° (c=1 in water) [3].

Why Turicine (CAS 515-24-2) Cannot Be Interchanged with Other Hydroxyproline Betaines


Turicine and its stereoisomer betonicine (trans-4-hydroxy-L-proline betaine, CAS 515-25-3) are diastereoisomers with distinct three-dimensional conformations arising from opposite configurations at the C2 and C4 positions of the pyrrolidine ring [1]. This stereochemical divergence dictates their differential solubility profiles, chromatographic behavior, and biological recognition [2]. Generic substitution with betonicine or other betaine analogs (e.g., stachydrine) fails because the cis- vs. trans- geometry of the hydroxyproline betaine scaffold alters hydrogen bonding networks, enzyme binding affinities, and physicochemical properties that are critical for reproducible experimental outcomes [3].

Turicine (CAS 515-24-2) Quantitative Differentiation Evidence vs. Comparators


Turicine vs. Betonicine: Absolute Stereochemical Configuration Determines Physicochemical and Biological Selectivity

Turicine is the cis-(2R,4R) diastereoisomer, whereas betonicine is the trans-(2S,4R) diastereoisomer. This stereochemical distinction, confirmed via nonepimerizing methylation of hydroxyprolines of known stereochemistry, results in opposite optical rotations and distinct solubility profiles [1][2].

Stereochemistry Pyrrolidine Alkaloids Diastereoisomerism

Turicine vs. Betonicine: Differential Water Solubility for Enhanced Purification Workflows

Turicine exhibits markedly lower water solubility compared to its trans isomer betonicine [1]. This differential solubility has been exploited for preparative separation, as betonicine is virtually insoluble in cold ethanol while turicine dissolves readily [2].

Solubility Purification Chromatography

Turicine vs. Betonicine: Optical Rotation Sign and Magnitude for Chiral Purity Verification

Turicine (D-form) exhibits a specific optical rotation of [α]D20 +37.8° (c=1, water), whereas its L-enantiomer (L-Turicine) rotates at -39.0° [1]. Betonicine (L-form) rotates at -26° (c=1, water) [2]. The sign and magnitude of rotation provide a direct, quantitative measure of stereochemical identity and purity.

Chiral Purity Optical Rotation Quality Control

Turicine vs. Betonicine: Differential Enzymatic Epimerization by 4-Hydroxyproline Betaine 2-Epimerase

Turicine and betonicine are interconvertible via the enzyme 4-hydroxyproline betaine 2-epimerase (EC 5.1.1.22), which catalyzes the reversible epimerization at C2 [1]. This reaction underscores their distinct metabolic roles and provides a route for biotechnological production of Turicine from the more abundant betonicine.

Enzymatic Interconversion Metabolic Engineering Biosynthesis

Turicine vs. Stachydrine: Structural Distinction via N-Methylation Pattern

Turicine is the cis-4-hydroxy derivative of stachydrine (proline betaine). Stachydrine lacks the hydroxyl group at the 4-position of the pyrrolidine ring. This hydroxylation alters the compound's hydrogen bonding capacity, polarity, and chromatographic retention time [1].

Betaine Alkaloids Stachydrine Mass Spectrometry

Turicine vs. Betonicine: Acetylcholinesterase Surface Binding Interference

In a classic study, the acetates of betonicine and turicine were evaluated as substrates for acetylcholinesterase. The enzymatic hydrolytic rates were not appreciably higher than the uncatalyzed water reaction, indicating that both compounds interfere with surface binding but exhibit low catalytic turnover [1]. While quantitative rate constants were not reported in the accessible abstract, the study demonstrates that the stereoisomers are recognized differently by the enzyme's active site.

Acetylcholinesterase Enzyme Inhibition Neuroscience

Turicine (CAS 515-24-2) Optimal Application Scenarios Based on Quantitative Differentiation


Chiral Metabolomics and Natural Product Dereplication

Turicine's distinct optical rotation (+37.8°) and cis stereochemistry make it a definitive marker for metabolomic profiling of Stachys species and other betaine-producing plants. Its ready solubility in cold ethanol, contrasted with betonicine's insolubility, enables straightforward isolation via selective precipitation during natural product extraction [1][2].

Stereospecific Enzyme Studies and Acetylcholinesterase Research

Turicine serves as a stereochemically defined probe for investigating betaine recognition by acetylcholinesterase and related esterases. The differential surface binding interference observed between turicine and betonicine underscores the importance of the cis configuration for proper interaction with the enzyme's anionic site [1].

Biotechnological Production via Epimerase-Catalyzed Interconversion

Turicine can be produced enzymatically from the more abundant betonicine using 4-hydroxyproline betaine 2-epimerase (EC 5.1.1.22), offering a sustainable route for generating both stereoisomers for comparative biological studies or as starting materials for semisynthetic derivatives [1].

Quality Control Reference Standard for Betaine Alkaloids

With well-defined melting point (259-260°C), specific rotation, and chromatographic behavior, Turicine serves as a reliable reference standard for the identification and quantification of hydroxyproline betaines in complex plant extracts, herbal supplements, and fermented products [1][2].

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